2-(2H-Tetrazol-5-yl)piperidine hydrochloride

Descripción

Fundamental Structure and Nomenclature

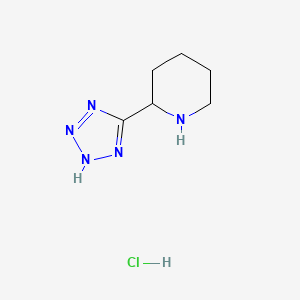

The fundamental structure of this compound consists of a six-membered saturated piperidine ring bearing a five-membered tetrazole substituent at the 2-position. The piperidine component represents a six-membered saturated heterocycle containing one nitrogen atom, while the tetrazole moiety constitutes a five-membered ring composed of four nitrogen atoms and one carbon atom. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the attachment position and tautomeric form of the tetrazole ring.

The molecular structure can be represented by the InChI notation: InChI=1S/C6H11N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11), which provides a standardized representation of the compound's connectivity. The corresponding InChI Key OYVXVWHWYZMSOE-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation, written as N1=NNC(=N1)C2NCCCC2, offers another standardized format for describing the molecular structure.

The structural nomenclature also encompasses alternative naming conventions found in chemical literature. These include designations such as Piperidine, 2-(2H-tetrazol-5-yl)-, Piperidine, 2-tetrazol-5-yl-, and 2-(1H-Tetrazol-5-yl)-piperidine, reflecting different conventions for describing the tetrazole tautomeric forms and substitution patterns. The tetrazole ring in this compound can exist in tautomeric forms, with the 2H-tetrazole designation indicating the specific tautomer present in the structure under consideration.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of tetrazole chemistry and the recognition of tetrazole-substituted heterocycles as valuable synthetic targets. The foundational work in tetrazole chemistry traces back to 1885 when Swedish chemist J. A. Bladin first reported the synthesis of a tetrazole derivative at the University of Upsala. Bladin's observation that the reaction of dicyanophenylhydrazine with nitrous acid led to the formation of a compound with the chemical formula C8H5N5 marked the beginning of systematic tetrazole research and the proposal of the "tetrazole" name for this new ring structure.

The development of piperidine chemistry followed a parallel trajectory, with piperidine first being reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational knowledge that would later enable the synthesis of more complex piperidine derivatives. The name "piperidine" derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural origin from pepper alkaloids.

The convergence of tetrazole and piperidine chemistry that led to compounds like this compound represents a more recent development in heterocyclic chemistry. This compound, specifically designated by the alternative name LY233053 in some research contexts, emerged as part of systematic efforts to explore tetrazole-substituted piperidine derivatives for their potential biological activities. The recognition of this compound as a potent N-methyl-D-aspartate receptor antagonist has positioned it as a significant research tool in neuropharmacology studies.

The synthetic methodologies for preparing tetrazole-substituted piperidines have evolved considerably since the early discoveries in heterocyclic chemistry. Modern synthetic approaches typically involve the reaction of substituted nitriles with sodium azide under appropriate conditions, representing a refinement of earlier tetrazole synthesis methods. The development of efficient synthetic routes has been crucial for enabling systematic structure-activity relationship studies and advancing our understanding of the biological properties associated with this class of compounds.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing an exemplary case of how multiple nitrogen-containing ring systems can be combined to create compounds with enhanced properties and biological activities. Heterocyclic compounds, characterized by the presence of at least one atom other than carbon in their ring structure, constitute a fundamental class in organic chemistry with applications spanning pharmaceuticals, materials science, and agrochemicals. The compound's dual heterocyclic nature, incorporating both six-membered and five-membered nitrogen-containing rings, places it among the more complex heterocyclic architectures.

The tetrazole component of the molecule contributes to its classification among nitrogen-rich heterocycles, which have gained prominence due to their unique electronic properties and capacity for hydrogen bonding interactions. Tetrazoles, with their four nitrogen atoms in a five-membered ring, represent one of the most nitrogen-dense stable heterocyclic systems, as pentazoles are highly explosive compounds even at low temperatures. The aromatic character of tetrazoles, arising from their six π-electrons, contributes to their stability and enables their participation in various chemical transformations.

Within the context of medicinal chemistry, this compound exemplifies the concept of bioisosterism, where tetrazole rings can serve as bioisosteric replacements for carboxylate groups due to their similar acidity and deprotonation behavior at physiological conditions. This property has made tetrazole-containing compounds valuable in pharmaceutical development, particularly in the design of angiotensin II receptor blockers and other therapeutic agents. The piperidine component further enhances the compound's position in medicinal chemistry, as piperidine derivatives are widely represented among approved pharmaceuticals and continue to be important synthetic targets.

The compound's heterocyclic classification also encompasses its role as a representative of substituted heterocycles, where functional group modifications can dramatically alter biological activity and physicochemical properties. The specific substitution pattern in this compound, with the tetrazole attached at the 2-position of the piperidine ring, creates a unique spatial arrangement that influences molecular interactions and biological recognition events. This positioning within heterocyclic chemistry highlights the importance of regioisomerism and substitution patterns in determining the properties of complex heterocyclic compounds.

Relationship to Tetrazole and Piperidine Chemical Families

The relationship between this compound and its parent chemical families reveals fundamental aspects of structure-activity relationships and synthetic accessibility in heterocyclic chemistry. The tetrazole family, characterized by five-membered rings containing four nitrogen atoms and one carbon atom, encompasses a diverse array of compounds with applications in pharmaceuticals, energetic materials, and coordination chemistry. Within this family, tetrazoles can exist in multiple tautomeric forms, with 1H-, 2H-, and 5H-tetrazole representing the primary isomers, each differing in the position of double bonds and exhibiting distinct stability profiles.

The piperidine chemical family constitutes six-membered saturated heterocycles containing one nitrogen atom, representing one of the most prevalent structural motifs in pharmaceutical compounds. Piperidine derivatives exhibit remarkable structural diversity through substitution at various positions around the ring, leading to compounds with diverse biological activities ranging from analgesics to central nervous system modulators. The basicity inherent to the piperidine nitrogen, combined with the conformational flexibility of the six-membered ring, contributes to the family's prominence in medicinal chemistry applications.

| Chemical Family | Ring Size | Nitrogen Content | Characteristic Properties | Representative Applications |

|---|---|---|---|---|

| Tetrazoles | 5-membered | 4 nitrogen atoms | Acidic, aromatic, bioisosteric | Pharmaceuticals, energetics |

| Piperidines | 6-membered | 1 nitrogen atom | Basic, conformationally flexible | Analgesics, central nervous system agents |

| Tetrazole-Piperidines | Bicyclic system | 5 nitrogen atoms total | Combined acidic/basic properties | Receptor antagonists, research tools |

The convergence of tetrazole and piperidine chemistry in this compound creates a compound that exhibits properties derived from both parent families while possessing unique characteristics that emerge from their combination. The tetrazole moiety contributes acidic properties and the ability to participate in hydrogen bonding networks, while the piperidine component provides basicity and conformational diversity. This dual nature enables the compound to interact with biological targets through multiple mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic contacts.

Recent research has demonstrated that tetrazole-substituted piperidines, including compounds structurally related to this compound, exhibit significant biological activities that differentiate them from simple tetrazoles or piperidines alone. The spatial arrangement of the tetrazole and piperidine rings creates unique binding conformations that can interact selectively with specific biological targets, such as neurotransmitter reuptake transporters and receptor systems. This selective activity highlights how the combination of different heterocyclic families can lead to enhanced or novel biological properties not observed in the individual parent compounds.

The synthetic accessibility of tetrazole-piperidine hybrids has been facilitated by advances in both tetrazole and piperidine chemistry, with modern synthetic methods enabling efficient construction of these complex heterocyclic systems. The development of multicomponent reactions and improved cyclization strategies has made compounds like this compound more readily accessible for research and potential pharmaceutical applications, further cementing their position at the intersection of these important chemical families.

Propiedades

IUPAC Name |

2-(2H-tetrazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5.ClH/c1-2-4-7-5(3-1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBOONRIHEHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Cycloaddition and N-Alkylation

Method Overview:

The most prominent approach involves a two-step process: first, the formation of tetrazole derivatives through [3+2] cycloaddition reactions, followed by N-alkylation to attach the tetrazole moiety to the piperidine ring.

Step 1: Formation of Tetrazole Derivatives

- The tetrazole ring is synthesized via a [3+2] cycloaddition between azides and nitriles.

- For example, nitriles such as 2-cyanopyridine derivatives react with sodium azide under reflux conditions in aqueous or polar solvents, producing the tetrazole ring with high regioselectivity.

Step 2: N-Alkylation of Piperidine

- The intermediate 1-(2-chloroethyl)piperidine hydrochloride acts as the alkylating agent.

- Under phase transfer catalysis, with tetra-n-butylammonium bromide (TBAB) as catalyst, the tetrazole derivative undergoes nucleophilic substitution, attaching to the piperidine nitrogen.

Reaction Conditions and Yield Data:

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Cycloaddition | Azide + nitrile | Water or polar aprotic | Reflux (~100°C) | 12-24 hr | 70-85 |

| N-Alkylation | Tetrazole derivative + 1-(2-chloroethyl)piperidine hydrochloride | DMF or DMSO | 120°C | 12 hr | 75-85 |

Research findings indicate that high yields (up to 85%) are achievable with optimized conditions, particularly when using polar aprotic solvents like N,N-dimethylformamide (DMF) and phase transfer catalysis.

Methylation of Tetrazole Rings

Method Overview:

Methylation of the tetrazole ring is a critical step to obtain the desired 2-(2H-Tetrazol-5-yl)piperidine hydrochloride. The methylation is performed on the tetrazole derivative to modify the nitrogen tautomeric forms, influencing biological activity.

- The methylation involves reacting the tetrazole compound with methylating agents such as methyl iodide or dimethyl sulfate.

- The reaction is conducted in a solvent mixture of polar aprotic solvents (e.g., N,N-dimethylformamide) and hydrocarbon chlorides (e.g., dichloromethane).

| Reagent | Solvent | Temperature | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methyl iodide | DMF + dichloromethane | 0°C to 40°C | 24 hr | 70-75 | High selectivity, high toxicity |

| Dimethyl sulfate | Similar conditions | 0°C to 40°C | 24 hr | 65-70 | Toxic, less preferred |

- Methylation efficiency depends on the tautomeric form of tetrazole, with 1,5- and 2,5-disubstituted isomers forming.

- Industrial applicability is limited by toxicity and low selectivity, prompting the development of alternative methylation strategies.

Alternative Synthesis Approaches

a. Direct Cyclization of Nitriles

- Some methods involve direct cyclization of nitrile precursors with azide sources under microwave irradiation, reducing reaction times and improving yields.

b. Use of Solid-Phase Synthesis

- For high-throughput synthesis, solid-phase methods utilizing resin-bound intermediates have been explored, although less common for large-scale production.

Summary of Key Parameters

Notes and Considerations

- Tautomerism of Tetrazole: The NH bonding exists in two tautomeric forms, influencing methylation pathways and regioselectivity.

- Toxicity and Safety: Methylating agents like dimethyl sulfate are highly toxic; safer alternatives such as methyl iodide are preferred.

- Industrial Relevance: The described methods are scalable with proper safety protocols, especially when optimizing for high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2H-Tetrazol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various oxidizing and reducing agents. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : This compound serves as a crucial building block in the synthesis of more complex molecules, enabling the development of novel chemical entities.

- Reagent : It is utilized as a reagent in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

- Enzyme Interactions : Research has shown that 2-(2H-tetrazol-5-yl)piperidine hydrochloride can modulate enzyme activity, making it valuable in biochemical assays.

- Ligand Potential : The compound is being investigated for its potential as a ligand in receptor studies, particularly regarding its interaction with biological targets.

Medicine

- Therapeutic Properties : Investigations into its therapeutic applications have revealed potential uses in drug development. The compound's structure allows for modifications that could enhance its efficacy against various diseases.

- Antimicrobial Activity : Studies indicate that tetrazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values below 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Industry

- Specialty Chemicals Production : This compound is employed in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Research highlights the bioactive nature of this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of various bacteria; derivatives show MIC values < 10 µg/mL. |

| Antitumor | Exhibits cytotoxic effects against cancer cell lines with IC50 values ranging from 5 to 15 µM. |

Antibacterial Efficacy

A study evaluated a series of tetrazole derivatives for their antibacterial activity against clinically relevant strains. Modifications to the piperidine moiety were found to enhance antibacterial potency significantly.

Anticancer Potential

In vitro studies involving cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that certain derivatives of 2-(2H-tetrazol-5-yl)piperidine exhibited significant cytotoxicity with promising IC50 values, indicating potential for further development in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of 2-(2H-Tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with different biological molecules .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

The following compounds are structurally or functionally related to 2-(2H-Tetrazol-5-yl)piperidine hydrochloride, differing in heterocycle type, substituent position, or counterion. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Molecular Comparison of Tetrazole- and Piperidine-Based Compounds

*Inferred from , adjusted for 2-position substitution.

Positional Isomerism: Piperidine-2 vs. Piperidine-4 Tetrazole Derivatives

In 4-(1H-Tetrazol-5-yl)piperidine hydrochloride , the tetrazole group occupies the 4-position, likely adopting an axial or equatorial orientation depending on ring puckering. In contrast, the 2-position substitution in the target compound may enhance steric accessibility for metal coordination or receptor binding. This positional difference could influence solubility, stability, and bioactivity, though direct comparative data are lacking in the evidence.

Aromatic vs. Non-Aromatic Backbones: Pyridinium vs. Piperidine Derivatives

Pyridinium-based analogs like 2-(2H-Tetrazol-5-yl)pyridinium chloride feature an aromatic backbone, which confers rigidity and distinct electronic properties compared to the saturated piperidine ring. Aromatic systems may enhance π-π stacking interactions in MOFs or improve thermal stability.

Heterocycle Variations: Tetrazole vs. Thiazole/Triazole Derivatives

- Thiazole Derivative (): The thiazole ring in 3-(2-chloro-thiazol-5-ylmethoxy)piperidine dihydrochloride introduces sulfur and chlorine atoms, increasing molecular weight (305.65 vs. ~189.65) and altering electronic properties. Thiazoles are known for antimicrobial and kinase inhibitory activities, suggesting divergent applications compared to tetrazoles .

- Triazole Derivative (): The methoxymethyl-triazole substituent in 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride adds hydrophilicity and hydrogen-bonding capacity.

Counterion Effects: Chloride vs. Perchlorate Salts

The choice of counterion (e.g., chloride in the target compound vs. perchlorate in ) affects solubility and crystallinity. Perchlorate salts often exhibit higher solubility in polar solvents but raise safety concerns due to oxidizer properties. Chloride salts are generally more stable and biocompatible, favoring pharmaceutical applications .

Research Implications and Gaps

While the evidence highlights structural diversity among tetrazole-piperidine analogs, detailed comparative data on physicochemical properties (e.g., solubility, logP) or biological activity are absent. Future studies should focus on:

- Crystallographic analysis of this compound to resolve conformational details.

- Experimental comparisons of coordination behavior with pyridinium and positional isomers.

- Pharmacological profiling to assess bioactivity differences driven by heterocycle type or substituent position.

Actividad Biológica

2-(2H-Tetrazol-5-yl)piperidine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. The tetrazole ring, known for its ability to mimic carboxylic acids, enhances the compound's potential as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrazole moiety is known to engage in hydrogen bonding and electrostatic interactions with proteins, which can modulate enzymatic activities and receptor functions.

- Receptor Interactions : Studies indicate that tetrazole derivatives can act as ligands for neurotransmitter receptors, particularly serotonin (5-HT) transporters. For instance, piperidine-tetrazoles have shown potent inhibitory effects against 5-HT reuptake, suggesting their potential in treating mood disorders .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. Research has demonstrated that derivatives of tetrazole can inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy .

Biological Activity and Therapeutic Applications

The following table summarizes the biological activities associated with this compound:

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antidepressant Activity : A study by Paudel et al. (2017) investigated various piperidine-tetrazole derivatives and found that compounds with longer linkers exhibited superior inhibitory effects on 5-HT transporters, indicating their potential as antidepressants .

- Anticancer Research : Research published in the Journal of Medicinal Chemistry highlighted the synthesis of PARP inhibitors based on tetrazole structures. These inhibitors showed significant cytotoxicity against cancer cell lines, underscoring the therapeutic promise of tetrazole-containing compounds .

- Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Discussion

The biological activity of this compound indicates its versatility as a pharmacological agent. Its ability to interact with various biological targets positions it as a promising candidate for drug development in multiple therapeutic areas, including neuropharmacology and oncology.

Q & A

Basic: What are the recommended synthetic routes for 2-(2H-Tetrazol-5-yl)piperidine hydrochloride, and how can purity be validated?

Methodological Answer:

Synthesis typically involves cycloaddition reactions between nitriles and sodium azide under acidic conditions, followed by piperidine functionalization. Key steps include:

- Cycloaddition Optimization : Use anhydrous conditions with ZnBr₂ or NH₄Cl as catalysts to enhance tetrazole ring formation .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients).

- Purity Validation : Combine HPLC (C18 column, 0.1% TFA in acetonitrile/water) with ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm structural integrity. X-ray crystallography (monoclinic P2₁/c space group) is recommended for absolute configuration verification .

Advanced: How does the tetrazole moiety in this compound influence its coordination chemistry with transition metals?

Methodological Answer:

The tetrazole group acts as a polydentate ligand, enabling diverse coordination modes (e.g., N1, N2, or N3 binding). To study this:

- Potentiometric Titration : Determine stability constants (log K) for metal complexes (e.g., Cu²⁺, Zn²⁺) in aqueous ethanol .

- Spectroscopic Analysis : Use UV-Vis (d-d transitions) and EPR for paramagnetic complexes.

- Single-Crystal X-ray Diffraction : Resolve binding geometries (e.g., η² or η³ coordination) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to assess frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to evaluate solvation effects on reaction kinetics.

- Docking Studies : Model binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (δ 8.5–9.0 ppm for tetrazole protons; δ 3.0–3.5 ppm for piperidine CH₂ groups) .

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves : Replicate assays (e.g., IC₅₀ in cancer cell lines) across multiple labs to assess reproducibility .

- Meta-Analysis : Use PRISMA guidelines to aggregate data from PubMed/Scopus, adjusting for variables like solvent (DMSO vs. saline) .

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., methyl vs. ethyl substituents) to isolate key pharmacophores .

Basic: What solvents and conditions stabilize this compound during long-term storage?

Methodological Answer:

- Solvents : Anhydrous DMSO or ethanol (stored over molecular sieves) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Advanced: How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

- Synthesis : Solvothermal reaction with Zn(NO₃)₂·6H₂O in DMF at 120°C for 48 hours .

- Characterization : BET analysis for surface area; PXRD to confirm crystallinity .

- Catalytic Testing : Probe CO₂ adsorption or Knoevenagel condensation efficiency .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

Advanced: How can isotopic labeling (e.g., ¹⁵N) elucidate metabolic pathways of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.